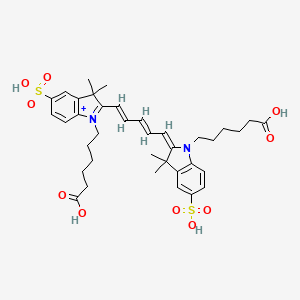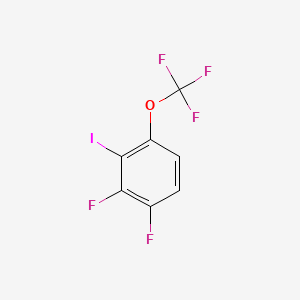
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a fluorinated benzene derivative. One common method includes the iodination of 1,2-difluoro-4-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the iodine atom, which can be readily substituted or coupled with other molecules. The presence of electron-withdrawing fluorine and trifluoromethoxy groups influences the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-iodobenzene
- 1,3-Difluoro-4-iodobenzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct electronic properties and reactivity patterns, making it particularly valuable in specialized synthetic applications .
Properties
Molecular Formula |
C7H2F5IO |
|---|---|
Molecular Weight |
323.99 g/mol |
IUPAC Name |
1,2-difluoro-3-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H |
InChI Key |
OKSAFDKSLKYAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
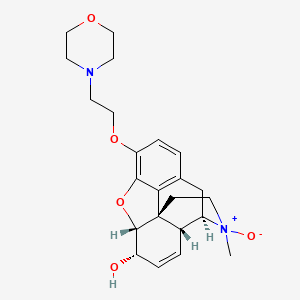
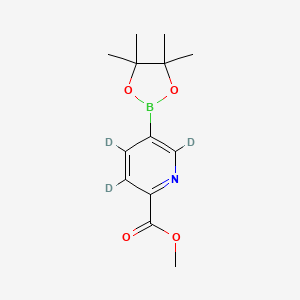
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
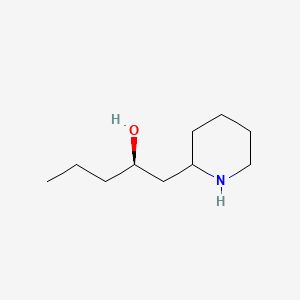
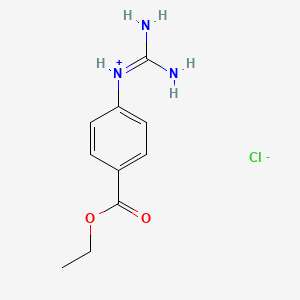
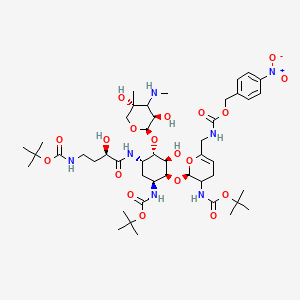
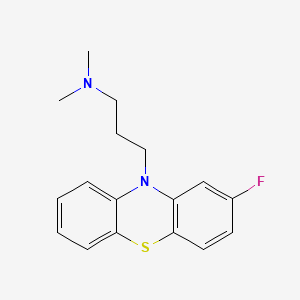

![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
